REACTION_SMILES
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[C:10]([CH3:11])([CH3:12])([CH3:13])[Si:14]([CH3:15])([CH3:16])[Cl:17].[C:18](=[O:19])([OH:20])[O-:21].[CH3:1][C:2]([CH2:3][OH:4])([CH2:5][OH:6])[CH3:7].[H-:8].[Na+:22].[Na+:9].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:1][C:2]([CH2:3][O:4][Si:14]([C:10]([CH3:11])([CH3:12])[CH3:13])([CH3:15])[CH3:16])([CH2:5][OH:6])[CH3:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CC(C)(CO)CO[Si](C)(C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |